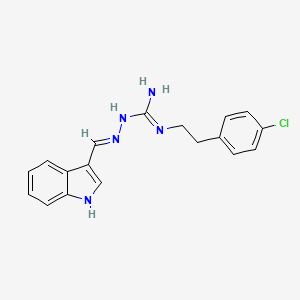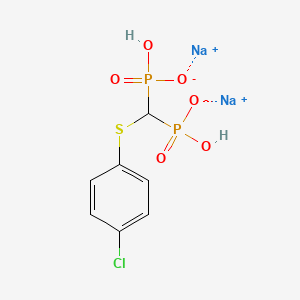
Tiludronate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiludronate (disodium) is a bisphosphonate compound used primarily for the treatment of Paget’s disease of bone (osteitis deformans) in human medicine. It is also used in veterinary medicine to treat navicular disease and bone spavin in horses . The compound is known for its ability to inhibit bone resorption by osteoclasts, making it effective in managing conditions associated with excessive bone breakdown .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiludronate (disodium) is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with phosphorus trichloride and phosphorous acid to yield tiludronic acid. The final step involves neutralizing tiludronic acid with sodium hydroxide to produce tiludronate (disodium) salt .
Industrial Production Methods
The industrial production of tiludronate (disodium) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tiludronate (disodium) primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Tiludronate (disodium) can form complexes with metal ions such as calcium and magnesium.
Major Products Formed
Scientific Research Applications
Mechanism of Action
Tiludronate (disodium) exerts its effects by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, tiludronate (disodium) inhibits protein-tyrosine-phosphatase, leading to the disruption of podosome formation and detachment of osteoclasts from the bone surface . This prevents further bone resorption and promotes bone formation .
Comparison with Similar Compounds
Similar Compounds
Etidronic acid: Another first-generation bisphosphonate with similar bone resorption inhibitory properties.
Clodronic acid: Similar to tiludronate (disodium) in its mechanism of action but differs in potency and specific applications.
Pamidronic acid: A more potent bisphosphonate used for similar indications but with a different chemical structure.
Uniqueness
Tiludronate (disodium) is unique in its specific binding affinity and inhibitory effects on osteoclasts. It is less potent than nitrogenous bisphosphonates but offers a favorable safety profile and is effective in both human and veterinary medicine .
Properties
Molecular Formula |
C7H7ClNa2O6P2S |
|---|---|
Molecular Weight |
362.57 g/mol |
IUPAC Name |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |
InChI Key |
SKUHWSDHMJMHIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


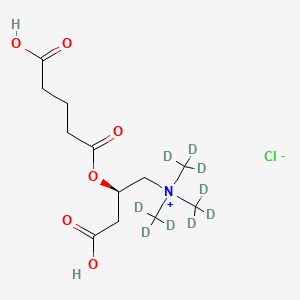
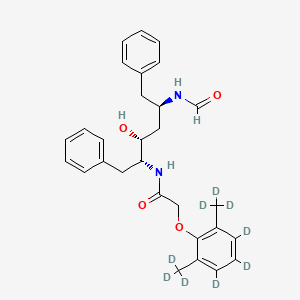
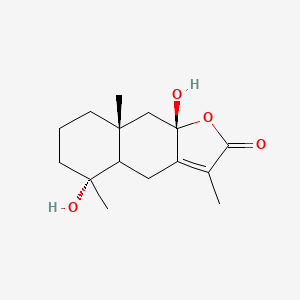

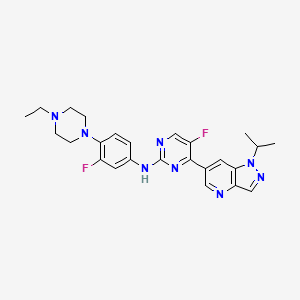
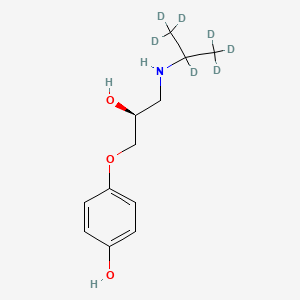
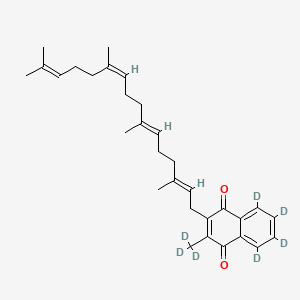
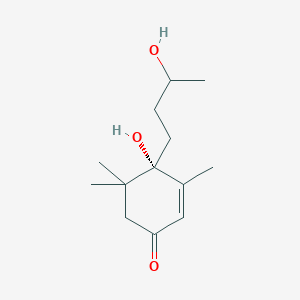
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
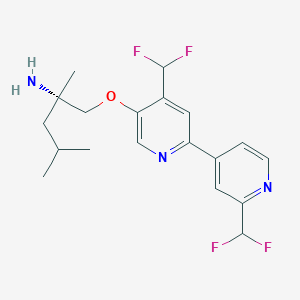
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
